molecular formula C18H24N4O2 B5520077 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one

Cat. No.: B5520077
M. Wt: 328.4 g/mol
InChI Key: OQYJJJATERZGPE-SJORKVTESA-N
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Description

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one is a complex organic compound featuring a pyrrolidine ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, aldehydes, and pyrazoles, with catalysts such as sodium acetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.

    Methoxyphenyl compounds: Molecules containing the methoxyphenyl group with different core structures.

Uniqueness

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-24-15-6-3-5-14(8-15)16-11-22(12-17(16)19)18(23)7-2-4-13-9-20-21-10-13/h3,5-6,8-10,16-17H,2,4,7,11-12,19H2,1H3,(H,20,21)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYJJJATERZGPE-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)C(=O)CCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)CCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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